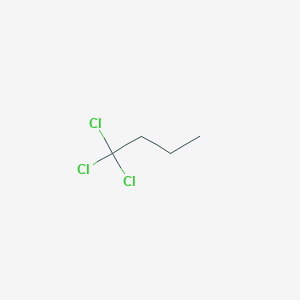

1,1,1-Trichlorobutane

描述

属性

CAS 编号 |

13279-85-1 |

|---|---|

分子式 |

C4H7Cl3 |

分子量 |

161.45 g/mol |

IUPAC 名称 |

1,1,1-trichlorobutane |

InChI |

InChI=1S/C4H7Cl3/c1-2-3-4(5,6)7/h2-3H2,1H3 |

InChI 键 |

ABSHBZODGOHLFR-UHFFFAOYSA-N |

SMILES |

CCCC(Cl)(Cl)Cl |

规范 SMILES |

CCCC(Cl)(Cl)Cl |

其他CAS编号 |

13279-85-1 |

产品来源 |

United States |

科学研究应用

Synthesis of Organic Compounds

1,1,1-Trichlorobutane serves as an intermediate in the synthesis of other organochlorine compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into organic molecules. This property is particularly useful in the pharmaceutical industry for drug development.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Compounds Synthesized |

|---|---|---|

| Nucleophilic Substitution | Chlorine atoms act as leaving groups | Various alkyl halides |

| Elimination Reactions | Formation of alkenes through dehydrohalogenation | Alkenes for polymerization |

| Coupling Reactions | Formation of biaryl compounds | Biaryl ethers |

Biological Studies

Research has investigated the biological effects of this compound on cellular systems. Studies indicate potential cytotoxicity and genotoxicity, making it a subject of interest in toxicological research.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human liver cells (HepG2). The results indicated significant cell death at concentrations as low as 10 µM, highlighting its potential impact on human health .

Environmental Monitoring

Due to its persistence and potential toxicity, this compound is monitored in environmental studies. Its detection in soil and water samples is crucial for assessing contamination levels and understanding its ecological impact.

Table 2: Environmental Impact Studies

Solvent Use

In industrial settings, this compound is utilized as a solvent due to its ability to dissolve a wide range of organic compounds. It finds applications in cleaning agents and degreasers.

Agrochemical Production

The compound is also employed in the synthesis of agrochemicals. Its reactivity allows for the formulation of pesticides and herbicides that are effective against various agricultural pests.

Toxicological Insights

Research has raised concerns regarding the toxicity of this compound. Studies show that exposure can lead to adverse health effects including liver damage and potential carcinogenicity.

Table 3: Toxicological Studies Summary

相似化合物的比较

1,1,1-Trichloroethane (C₂H₃Cl₃)

1-Chlorobutane (C₄H₉Cl)

- Molecular Weight : 92.57 g/mol

- Reactivity : Undergoes radical chlorination to produce dichlorobutane isomers (e.g., 1,1-, 1,2-, 1,3-, and 1,4-dichlorobutanes) with varying abundances (5.9–48.7%) depending on reaction conditions .

- Uses : Employed as a solvent in laboratories and manufacturing, with stricter handling protocols due to flammability .

1,2,2-Trichlorobutane (C₄H₇Cl₃)

- Molecular Weight : 161.45 g/mol

- Isomerism : The position of chlorine atoms (on carbons 1 and 2) alters polarity and boiling point compared to this compound, affecting solubility and industrial utility.

Physicochemical Properties

*Estimated based on homologous series.

Toxicity and Environmental Impact

- This compound: No direct carcinogenicity data available.

- Biodegradation involves Dehalobacter spp., which dechlorinate it to 1,1-dichloroethane under anaerobic conditions .

- 1-Chlorobutane : Less persistent in the environment but flammable, requiring careful storage .

准备方法

Reaction Mechanism and Selectivity

The chlorination proceeds via a radical chain mechanism:

-

Initiation : Cl₂ → 2Cl- (under UV light).

-

Propagation :

-

Cl- abstracts a hydrogen atom from 1-chlorobutane, forming a carbon-centered radical.

-

The radical reacts with Cl₂ to yield a polychlorinated product and regenerate Cl- .

-

Despite the stabilization of the C1 position, prolonged reaction times and high chlorine concentrations force successive substitutions, leading to 1,1,1-trichlorobutane. Computational studies suggest that the C3 hydrogen in 1-chlorobutane has the lowest bond dissociation energy (BDE ≈ 98 kcal/mol), but steric and electronic factors under extreme conditions favor multiple chlorinations at C1.

Experimental Conditions and Yields

-

Catalysts : None required, though photoinitiators (e.g., benzoyl peroxide) accelerate radical formation.

-

Yield : ~30–40% (based on analogous chlorination of 1-chloroacetone).

Catalytic Addition of Carbon Tetrachloride to Alkenes

The addition of carbon tetrachloride (CCl₄) to alkenes in the presence of copper catalysts offers a pathway to polychlorinated alkanes. This method, detailed in patent US5917098, involves the reaction of CCl₄ with 2-chloropropene to form 1,1,1,3,3-pentachlorobutane. Adapting this approach for this compound synthesis requires modifying the alkene feedstock.

Reaction Scheme and Catalysts

For example, reacting CCl₄ with 1-butene in the presence of cuprous chloride (CuCl) and isopropylamine:

Yield Optimization

-

Molar ratio : CCl₄/alkene = 2.5–4.5 minimizes byproducts like 1,3-dichlorobutane.

-

Purification : Distillation under reduced pressure (50–70°C) isolates this compound from unreacted CCl₄.

Nucleophilic Substitution Reactions

Nucleophilic substitution (SN2) using trichloromethyl anions (CCl₃⁻) represents a less-explored but feasible route. For instance, reacting 1-bromobutane with a trichloromethyl source (e.g., CCl₃MgBr) could yield this compound:

Challenges and Limitations

-

Stability of CCl₃⁻ : Requires low temperatures (-78°C) and anhydrous conditions.

-

Side reactions : Elimination (forming 1-butene) competes with substitution.

Industrial and Laboratory-Scale Syntheses

Industrial methods prioritize cost-effectiveness and scalability. A two-step process inspired by 1,1,1-trichloroethane production could be adapted:

-

Chlorination of 1-butene :

-

Purification : Liquid-liquid extraction and fractional distillation.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Radical Chlorination | 120°C, UV light, Cl₂ excess | 35–40 | 85–90 | Moderate |

| Catalytic Addition | 100°C, CuCl, amine | 50–60 | 92–95 | High |

| Nucleophilic Substitution | -78°C, CCl₃MgBr | 20–25 | 70–80 | Low |

常见问题

Q. What are the recommended analytical techniques for characterizing 1,1,1-Trichlorobutane in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is widely used for quantification due to its sensitivity to halogenated compounds. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>13</sup>C and <sup>1</sup>H NMR) and Fourier-transform infrared (FTIR) spectroscopy are critical. Isotope ratio mass spectrometry (IRMS) can track isotopic signatures (e.g., δ<sup>13</sup>C and δ<sup>37</sup>Cl) to distinguish anthropogenic sources from natural degradation products .

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

- Handling: Use fume hoods, grounded equipment, and static-free containers to mitigate flammability risks (flash point: ~6°C). Wear nitrile gloves, chemical-resistant aprons, and safety goggles .

- Storage: Store in sealed containers in well-ventilated, cool areas (≤25°C). Avoid proximity to oxidizers (e.g., peroxides) and strong bases to prevent reactive decomposition .

- Waste Disposal: Follow EPA guidelines for halogenated waste (40 CFR Part 261).

Q. What experimental parameters are critical for optimizing this compound synthesis via chlorination of butane?

Methodological Answer:

- Temperature: Maintain 50–70°C to balance reaction rate and selectivity.

- Catalyst: Use FeCl3 or AlCl3 to enhance chlorination efficiency.

- Stoichiometry: Excess Cl2 (1.5:1 molar ratio) minimizes byproducts (e.g., 1,1,2-Trichlorobutane).

- Purification: Fractional distillation at reduced pressure (20–30 mmHg) isolates the target compound .

Advanced Research Questions

Q. How can contradictory toxicity data for this compound in rodent models be reconciled?

Methodological Answer: Discrepancies in LD50 values (e.g., oral vs. dermal exposure) often stem from:

- Metabolic Variability: Hepatic cytochrome P450 activity differences between species.

- Experimental Design: Variations in dosing regimens or solvent carriers (e.g., corn oil vs. saline).

- Endpoint Selection: Acute neurotoxicity (CNS depression) vs. chronic hepatotoxicity. To resolve contradictions, conduct dose-response studies with standardized protocols and cross-validate results using in vitro hepatocyte assays .

Q. What isotopic fractionation patterns distinguish abiotic vs. microbial degradation of this compound in groundwater?

Methodological Answer: Dual carbon-chlorine isotope analysis (δ<sup>13</sup>C and δ<sup>37</sup>Cl) reveals:

- Abiotic Pathways: Smaller εC values (e.g., −2.5‰ to −5‰) for hydrolysis or reductive elimination.

- Microbial Pathways: Larger εCl values (e.g., −3‰ to −7‰) due to enzymatic dechlorination. Field data should be compared to laboratory-derived enrichment factors (Λ = Δδ<sup>37</sup>Cl/Δδ<sup>13</sup>C) to infer dominant mechanisms .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric Hindrance: The tert-butyl group impedes SN2 mechanisms, favoring SN1 via carbocation intermediates.

- Electronic Effects: Electron-withdrawing Cl atoms stabilize the transition state in elimination reactions (E2). Computational modeling (DFT) can map energy barriers for competing pathways. Experimental validation via kinetic isotope effects (KIEs) using deuterated analogs is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。